N-[2-[[(4-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-[[(4-chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-14-8-6-12(7-9-14)15(10-19)21-16(22)11-20-17(23)13-4-2-1-3-5-13/h1-9,15H,11H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWLPFIBINWSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-[[(4-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]benzamide, a compound with the molecular formula C17H14ClN3O2, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, particularly focusing on its effects in various biological systems, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenyl moiety, a cyanomethyl group, and an amide functional group, contributing to its diverse biological interactions. Its molecular weight is approximately 327.77 g/mol, with a purity typically around 95%.
Antidiabetic Properties
Recent studies have highlighted the compound's protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. A notable analog demonstrated significant β-cell protective activity with an EC50 of 0.1 ± 0.01 μM, indicating high potency . The structure-activity relationship studies suggest that modifications to the phenyl ring can enhance activity, particularly substitutions at the para position with groups like trifluoromethyl (CF3) which significantly increased activity to 88% .
Anticancer Potential
This compound has also been evaluated for anticancer properties. Research indicates that derivatives of this compound may inhibit specific cancer-related pathways. For instance, compounds with similar backbones have shown promise as selective inhibitors of SENP1, an enzyme implicated in cancer progression .
Neuroprotective Effects
In addition to its antidiabetic and anticancer properties, there is emerging evidence suggesting neuroprotective effects. The compound may mitigate oxidative stress in neuronal cells, although more research is needed to elucidate the mechanisms involved.
Case Study 1: β-Cell Protection Against ER Stress
A study focused on various analogs of this compound revealed that certain modifications could drastically improve β-cell protection. The compound WO5m exhibited maximal activity at 100% with an EC50 of 0.1 ± 0.01 μM, showcasing its potential as a therapeutic agent for diabetes management .
Case Study 2: Anticancer Activity in vitro
In vitro studies on related compounds demonstrated their ability to inhibit cell proliferation in cancer cell lines. These findings suggest that structural modifications can enhance selectivity and potency against specific cancer types .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that various substitutions on the phenyl ring can significantly influence biological activity:
| Substituent | Position | Max Activity (%) | EC50 (μM) |
|---|---|---|---|
| Trifluoromethyl | para | 88 | 13 ± 1 |
| Hydroxyl | meta | 100 | 0.1 ± 0.01 |
| Methyl | ortho | 45 | 18.6 ± 4 |
| Amino | para | Moderate | Varies |
This table illustrates how specific modifications can enhance or diminish the compound's efficacy.
Comparison with Similar Compounds
Key Observations:
Core Structure: All compounds share a benzamide backbone linked to secondary amides or heterocycles. The target compound’s cyanomethyl group distinguishes it from β-lactam (azetidinone) or thiazolidinone derivatives .
Polar Groups: Sulfamoyl (in ) and nitrile (in target compound) increase polarity, affecting solubility and membrane permeability. Heterocycles: Azetidinone and thiazolidinone rings introduce conformational constraints, which may enhance target selectivity.
Structure-Activity Relationship (SAR) Trends
Chlorophenyl vs.
Cyanomethyl vs. Sulfamoyl: Cyanomethyl’s linear geometry (vs. sulfamoyl’s bulkiness) may reduce steric hindrance in target interactions .
Heterocyclic vs. Linear Linkers: Azetidinone and thiazolidinone rings enhance rigidity, whereas the target compound’s ethyl linker provides flexibility, which could affect pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
